Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-
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Overview
Description
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- typically involves the reaction of piperidine with 2-chloro-6-methyl-3-pyridinecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered heterocycle with one nitrogen atom in the ring.
Quinoline: A fused bicyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
613660-44-9 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-5-7-16(8-6-9)13(17)11-4-3-10(2)15-12(11)14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
QXTXMKHNATWYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(C=C2)C)Cl |
Origin of Product |
United States |
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